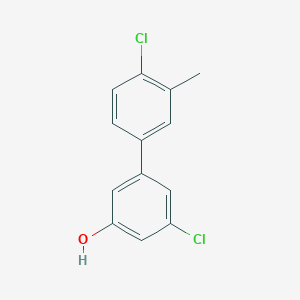
2-Chloro-4-(4-chloro-3-methylphenyl)phenol, 95%
Vue d'ensemble
Description
2-Chloro-4-(4-chloro-3-methylphenyl)phenol, 95% (2C4C3MP95) is an organochlorine compound with a wide range of applications. It is a colorless, odorless crystalline solid that is insoluble in water but soluble in many organic solvents. The compound has been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and other industrial chemicals. Additionally, it has been used in scientific research for a variety of purposes, such as its potential role in the inhibition of certain enzymes.
Mécanisme D'action
2-Chloro-4-(4-chloro-3-methylphenyl)phenol, 95% is known to inhibit certain enzymes and transporters. The exact mechanism of action is not known, but it is believed to involve the binding of the compound to the active site of the enzyme or transporter, which prevents the substrate from binding. Additionally, it is believed that the compound may interact with the active site of the enzyme or transporter in a way that alters its conformation, which also prevents the substrate from binding.
Biochemical and Physiological Effects
2-Chloro-4-(4-chloro-3-methylphenyl)phenol, 95% has been found to have a wide range of biochemical and physiological effects. In studies of enzyme inhibition, it has been found to be a potent inhibitor of certain enzymes, such as cytochrome P450 and cytochrome C oxidase. Additionally, it has been found to be a potent inhibitor of certain transporters, such as the glucose transporter. Additionally, it has been found to have a variety of other effects, such as the inhibition of certain metabolic pathways and the induction of certain gene expression profiles.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(4-chloro-3-methylphenyl)phenol, 95% has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is a relatively simple compound to synthesize, which makes it a useful tool for laboratory experiments. Additionally, it is relatively non-toxic, which makes it safe to use in experiments. However, it is also relatively insoluble in water, which can make it difficult to use in certain experiments. Additionally, it is relatively expensive, which can limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for research on 2-Chloro-4-(4-chloro-3-methylphenyl)phenol, 95%. One potential direction is to further explore its potential role in the inhibition of certain enzymes and transporters. Additionally, further research could be done on its potential role in the inhibition of certain metabolic pathways and the induction of certain gene expression profiles. Additionally, further research could be done to explore its potential use in the synthesis of various compounds, including pharmaceuticals, pesticides, and other industrial chemicals. Finally, further research could be done to explore its potential use as an inhibitor of certain diseases, such as cancer.
Méthodes De Synthèse
2-Chloro-4-(4-chloro-3-methylphenyl)phenol, 95% can be synthesized using a variety of methods, including the reaction of 4-chloro-3-methylphenol with chlorine gas, the reaction of 4-chloro-3-methylphenol with sodium hypochlorite, and the reaction of 4-chloro-3-methylphenol with phosphorus oxychloride. The most commonly used method is the reaction of 4-chloro-3-methylphenol with chlorine gas, which yields a pure product. This method involves the reaction of 4-chloro-3-methylphenol with chlorine gas in an inert atmosphere, such as nitrogen, at a temperature of 0°C. The reaction is exothermic and yields a white crystalline solid.
Applications De Recherche Scientifique
2-Chloro-4-(4-chloro-3-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and other industrial chemicals. Additionally, it has been used in studies of enzyme inhibition, as it has been found to be a potent inhibitor of certain enzymes, such as cytochrome P450 and cytochrome C oxidase. It has also been used in studies of cell membrane transport, as it has been found to be a potent inhibitor of certain transporters, such as the glucose transporter.
Propriétés
IUPAC Name |
2-chloro-4-(4-chloro-3-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-6-9(2-4-11(8)14)10-3-5-13(16)12(15)7-10/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCGADLIOOHUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686009 | |
| Record name | 3,4'-Dichloro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-chloro-3-methylphenyl)phenol | |
CAS RN |
1261983-27-0 | |
| Record name | 3,4'-Dichloro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















